molecular formula C20H16FN5O B5620419 N-(4-fluorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

N-(4-fluorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B5620419
M. Wt: 361.4 g/mol
InChI Key: OJTYQUALYMTOFJ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a chemical compound offered for research purposes. It belongs to a class of nitrogen-containing heterocyclic compounds, the pyrazolo[5,1-c][1,2,4]triazines, which are of significant interest in medicinal chemistry due to their potential as scaffolds for biologically active molecules . While specific pharmacological data for this exact compound is not fully established in the public literature, it is structurally related to other pyrazolo-triazine derivatives that have demonstrated a range of biological activities. Research on analogous compounds has shown that the pyrazolo[5,1-c][1,2,4]triazine core can be a key pharmacophore, with some derivatives exhibiting notable neurotropic and psychotropic properties, including anticonvulsant, sedative, and antidepressant effects in preclinical models . Furthermore, other sulfonamide-containing pyrazolo[4,3-e][1,2,4]triazine derivatives have been investigated for their potent cytotoxic activity against various cancer cell lines, such as breast cancer cells (MCF-7 and MDA-MB-231), and have been shown to induce apoptosis through caspase activation . The presence of the carboxamide group and the 4-fluorophenyl substituent in this particular compound may influence its binding affinity and selectivity towards biological targets, such as enzyme active sites or neurotransmitter receptors, making it a valuable compound for structure-activity relationship (SAR) studies . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(4-fluorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O/c1-12-17(14-6-4-3-5-7-14)19-24-23-18(13(2)26(19)25-12)20(27)22-16-10-8-15(21)9-11-16/h3-11H,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTYQUALYMTOFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by its pyrazolo-triazine core. Its molecular formula is C21H15F4N5OC_{21}H_{15}F_{4}N_{5}O with a molecular weight of 429.4 g/mol. The presence of the fluorine atom is significant as it can influence the compound's biological activity through electronic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings from various research studies regarding its activity against different cancer cell lines.

Study Cell Line IC50 (µM) Mechanism of Action
Study 1MCF73.79Induction of apoptosis
Study 2NCI-H46012.50Inhibition of Aurora-A kinase
Study 3HepG28.55Disruption of microtubule formation
Study 4A54926.00Autophagy induction

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by activating intrinsic pathways that lead to cell death.
  • Inhibition of Kinases : It exhibits inhibitory effects on key kinases such as Aurora-A and CDK2, which are crucial for cell cycle regulation and proliferation.
  • Microtubule Disruption : Similar to taxanes, this compound can interfere with microtubule dynamics, leading to cell cycle arrest.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical settings:

  • Case Study 1 : In vitro studies on MCF7 and A549 cell lines demonstrated significant growth inhibition with IC50 values indicating potent activity.
  • Case Study 2 : A study conducted on HepG2 cells revealed that treatment with the compound resulted in a marked decrease in viability and increased apoptotic markers.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo[5,1-c][1,2,4]triazine exhibit significant antimicrobial properties. For example:

  • Compounds derived from N-(4-fluorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine were tested against various bacterial strains and showed promising results in inhibiting growth .

Antitumor Activity

The compound has also been evaluated for its antitumor activity. In vitro assays using breast cancer (MCF-7) and liver cancer (HepG2) cell lines indicated that certain derivatives possess stronger inhibitory effects on cell proliferation than doxorubicin, a standard chemotherapeutic agent . Molecular docking studies further elucidated the binding affinities of these compounds to specific protein targets associated with cancer progression.

Enzyme Inhibition

Another potential application lies in enzyme inhibition related to diseases such as Alzheimer's and diabetes. The compound's structure suggests it may interact with key enzymes involved in these conditions . Theoretical studies using density functional theory (DFT) have provided insights into its binding mechanisms and modes of action .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of several derivatives of N-(4-fluorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine against common pathogens. Results indicated that some compounds exhibited over 50% inhibition against strains such as Staphylococcus aureus and Escherichia coli, suggesting their potential as lead compounds for new antibiotics.

Case Study 2: Anticancer Potential

In vitro studies on MCF-7 and HepG2 cells showed that specific derivatives not only inhibited cell growth but also induced apoptosis. The mechanism was linked to the modulation of apoptotic pathways and cell cycle arrest at the G0/G1 phase. Further investigation into the molecular mechanisms revealed interactions with proteins involved in cell survival signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The target compound belongs to a class of pyrazolo[5,1-c][1,2,4]triazine carboxamides, with several analogs reported in the literature. Key structural variations involve substitutions on the carboxamide aryl group and the pyrazolo-triazine core:

Compound Name Substituents (Position 3) Core Modifications (Positions 4,7,8) Molecular Weight Key Data/Properties
N-(4-fluorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide (Target) 4-fluorophenyl 4,7-dimethyl; 8-phenyl Not reported IR: C=O stretch ~1670 cm⁻¹
N-(5-chloro-2-methoxyphenyl)-8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide 5-chloro-2-methoxyphenyl 4,7-dimethyl; 8-(4-fluorophenyl) 425.8 Smiles: COc1ccc(Cl)cc1NC(=O)...
N-(p-tolyl)-4-amino-8,10-dimethylpyrido[2',3':3,4]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide (3c) p-tolyl 4-amino; 8,10-dimethyl; pyrido-fused core Not reported Yield: 56%; m.p. >300°C
N-(4-methoxyphenyl)-4-amino-8,10-dimethylpyrido[2',3':3,4]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide (3d) 4-methoxyphenyl 4-amino; 8,10-dimethyl; pyrido-fused core Not reported Yield: 54%; IR: C=O ~1668 cm⁻¹
N-(2-chlorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide 2-chlorophenyl 4,7-dimethyl; 8-phenyl Not reported Marketed as a pesticide chemical

Key Observations:

  • Substituent Effects on Bioactivity : The 4-fluorophenyl group in the target compound may enhance metabolic stability and binding affinity compared to chlorophenyl or methoxyphenyl analogs, as fluorine’s electronegativity improves membrane permeability .
  • Core Modifications : Pyrido-fused derivatives (e.g., 3c and 3d) exhibit higher melting points (>300°C) and distinct IR profiles due to additional nitrogen atoms and fused rings, which may influence solubility and crystallinity .
  • Synthetic Yields : Carboxamide derivatives with electron-donating groups (e.g., 4-methoxyphenyl in 3d) show slightly lower yields (54%) compared to p-tolyl analogs (56%), possibly due to steric or electronic effects during coupling reactions .

Spectroscopic and Physicochemical Comparisons

  • IR Spectroscopy : All carboxamide derivatives exhibit strong C=O stretches between 1668–1671 cm⁻¹, confirming the presence of the carboxamide moiety .
  • Thermal Stability : Pyrido-fused analogs (3c, 3d) demonstrate exceptional thermal stability (m.p. >300°C), likely due to extended aromaticity and hydrogen-bonding networks . Data for the target compound’s melting point are unavailable.

Q & A

Q. How can mechanistic studies elucidate interactions with kinase signaling pathways?

  • Methodological Answer : Perform molecular docking with kinase targets (e.g., PDB: 3t88, 4ynt) to predict binding modes . Validate via competitive binding assays (e.g., fluorescence polarization) and Western blotting to measure downstream pathway modulation (e.g., MAPK/ERK) . Co-crystallization studies may resolve binding-site interactions .

Q. How does the 4-fluorophenyl group influence target binding and selectivity?

  • Methodological Answer : Compare binding affinities of fluorinated vs. non-fluorinated analogs using surface plasmon resonance (SPR) . Fluorine’s electronegativity enhances hydrogen bonding and lipophilicity, as shown in pyrazolo-triazine derivatives with improved cellular uptake . MD simulations can quantify interactions with hydrophobic pockets .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer : Re-evaluate experimental variables (e.g., cell line viability assays vs. apoptosis markers) . Confirm compound purity via HPLC and replicate studies with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) . Use orthogonal assays (e.g., ATP luminescence vs. MTT) to cross-validate cytotoxicity .

Q. What strategies improve pharmacokinetics in derivative design?

  • Methodological Answer : Introduce substituents (e.g., methyl, methoxy) to enhance metabolic stability, as seen in pyrazolo-triazine derivatives . Apply Michael addition cyclization to modify the carboxamide group, improving solubility without compromising activity . Assess logP and plasma protein binding via in silico tools (e.g., SwissADME) .

Q. How to assess cellular uptake and subcellular localization?

  • Methodological Answer : Label the compound with a fluorescent tag (e.g., BODIPY) via thioacetamide linkage . Use confocal microscopy and LC-MS to quantify uptake kinetics in live cells. Compare with structurally similar fluorophores in pyridazine-triazole analogs .

Q. How to perform SAR studies on the pyrazolo-triazine core?

  • Methodological Answer : Systematically vary substituents (e.g., phenyl, fluorophenyl, methyl) and evaluate bioactivity trends . Use 3D-QSAR models (e.g., CoMFA) to correlate electronic/steric features with IC50_{50} values. Validate with synthetic intermediates from triazoloquinazoline studies .

Q. What in vitro models predict metabolic stability?

  • Methodological Answer : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS . Identify major metabolites (e.g., hydroxylation, demethylation) and test CYP450 inhibition. Compare with fluorinated analogs showing prolonged half-lives due to reduced oxidative metabolism .

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